molecular formula C19H21F3N2O3S2 B3936129 N-(2-benzylsulfanylethyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide

N-(2-benzylsulfanylethyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide

Cat. No.: B3936129
M. Wt: 446.5 g/mol
InChI Key: RHCDXODGICJOJV-UHFFFAOYSA-N
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Description

N-(2-benzylsulfanylethyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzylsulfanyl group, a methylsulfonyl group, and a trifluoromethyl group attached to an aniline moiety. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzylsulfanylethyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route may involve the following steps:

    Formation of the Benzylsulfanyl Intermediate: The synthesis begins with the preparation of the benzylsulfanyl intermediate by reacting benzyl chloride with thiourea in the presence of a base such as sodium hydroxide.

    Acylation Reaction: The benzylsulfanyl intermediate is then subjected to an acylation reaction with chloroacetyl chloride to form the corresponding acetamide.

    Introduction of the Aniline Moiety: The acetamide is further reacted with N-methylsulfonyl-3-(trifluoromethyl)aniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzylsulfanylethyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the aniline moiety can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like palladium on carbon (Pd/C) or iron powder in acidic conditions are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzylsulfanylethyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide may involve interactions with specific molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The benzylsulfanyl and methylsulfonyl groups may also contribute to the compound’s overall activity by modulating its chemical reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzylsulfanylethyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide: can be compared with other acetamide derivatives that contain similar functional groups, such as:

Uniqueness

The unique combination of the benzylsulfanyl, methylsulfonyl, and trifluoromethyl groups in this compound imparts distinct chemical and physical properties that may not be present in other similar compounds

Properties

IUPAC Name

N-(2-benzylsulfanylethyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O3S2/c1-29(26,27)24(17-9-5-8-16(12-17)19(20,21)22)13-18(25)23-10-11-28-14-15-6-3-2-4-7-15/h2-9,12H,10-11,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCDXODGICJOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCCSCC1=CC=CC=C1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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